REACTION_CXSMILES
|
[OH:1][C:2]1[CH:3]=[C:4]([CH:9]=[CH:10][C:11]=1[C:12]#[C:13][Si](C)(C)C)[C:5]([O:7][CH3:8])=[O:6].C>CO.[Cu](I)I>[O:1]1[C:2]2[CH:3]=[C:4]([C:5]([O:7][CH3:8])=[O:6])[CH:9]=[CH:10][C:11]=2[CH:12]=[CH:13]1
|
Name
|
|
Quantity
|
4.15 g
|
Type
|
reactant
|
Smiles
|
OC=1C=C(C(=O)OC)C=CC1C#C[Si](C)(C)C
|
Name
|
|
Quantity
|
45 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
C
|
Name
|
|
Quantity
|
159 mg
|
Type
|
catalyst
|
Smiles
|
[Cu](I)I
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
75 °C
|
Type
|
CUSTOM
|
Details
|
the reaction is stirred at 95° C. for an additional 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
treated with DIA (2.34 ml, 16.7 mmol)
|
Type
|
CUSTOM
|
Details
|
overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
at RT
|
Type
|
FILTRATION
|
Details
|
The reaction is filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to a brown oil
|
Type
|
CUSTOM
|
Details
|
the crude material is chromatographed over 300 g slurry-packed silica gel
|
Type
|
WASH
|
Details
|
eluting with 10% EtOAc/hexane
|
Type
|
CUSTOM
|
Details
|
The appropriate fractions are collected
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
O1C=CC2=C1C=C(C=C2)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.05 g | |
YIELD: PERCENTYIELD | 70% | |
YIELD: CALCULATEDPERCENTYIELD | 69.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |